3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, is a key reaction in synthetic chemistry, enabling the formation of complex organic molecules .
Result of Action
In the context of suzuki–miyaura coupling, the result is the formation of a new carbon-carbon bond .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reaction conditions and the stability of the compound. In the context of Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
Biological Activity
The compound 3-((1-(4-cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a pyrazine ring substituted with a piperidine moiety and a cyanobenzoyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazine derivatives have shown significant antibacterial and antifungal properties. For instance, compounds related to pyrazines have been evaluated for their effectiveness against various strains of bacteria and fungi, often demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Antitumor Activity : Some derivatives have been tested for their ability to inhibit tumor cell growth. Specific studies have highlighted the effectiveness of pyrazole and pyrazine derivatives against cancer cell lines, indicating potential anticancer properties .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been explored through assays measuring nitric oxide production in macrophage cells. Certain derivatives have been shown to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), key enzymes in the inflammatory response .
Table 1: Summary of Biological Activities of Related Pyrazine Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
3-Amino-pyrazole | Antibacterial | 0.12 | |
4-(4-Hydroxyphenylamino)-pyrazole | Anti-inflammatory | N/A | |
3-Cyanothiopurinol Ribonucleoside | Antitumor | N/A |
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against S. flexneri and antifungal activity against C. albicans. The MIC values were significantly lower than those for traditional treatments, suggesting that these derivatives could serve as effective alternatives in treating infections .
- Anti-inflammatory Mechanisms : Research involving the inhibition of LPS-induced nitric oxide production in RAW 264.7 cells demonstrated that certain pyrazine derivatives could effectively reduce inflammation markers. This suggests that this compound may also possess similar anti-inflammatory properties .
Properties
IUPAC Name |
3-[1-(4-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-13-3-5-14(6-4-13)18(24)23-9-1-2-15(12-23)25-17-16(11-20)21-7-8-22-17/h3-8,15H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUPWKXRPMMNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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